2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one
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Overview
Description
2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis techniques to enhance reaction efficiency and yield . These methods are advantageous due to their ability to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding pyrazolo[1,5-A]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Formation of alkylated or acylated pyrazolo[1,5-A]pyrimidine derivatives.
Scientific Research Applications
2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of fluorescent probes and materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with a similar scaffold.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its heat-resistant properties in energetic materials.
Uniqueness: 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique biological activities and photophysical properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
2,3,7-trimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-5-4-8(13)10-9-6(2)7(3)11-12(5)9/h4H,1-3H3,(H,10,13) |
InChI Key |
ZOEJSYBBZPMLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C(=NN12)C)C |
Origin of Product |
United States |
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